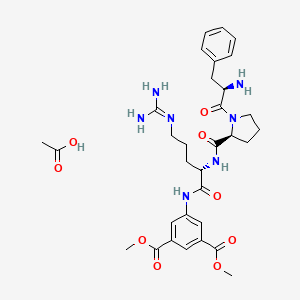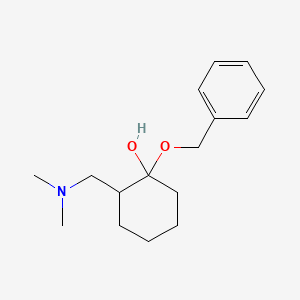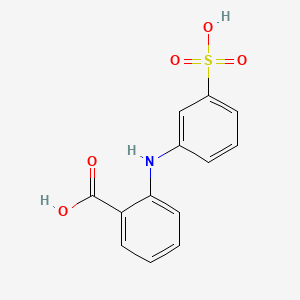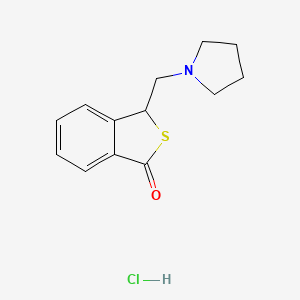
3-(1-Pyrrolidinylmethyl)benzo(c)thiophen-1(3H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[430]nona-1,3,5-trien-7-one hydrochloride is a complex organic compound featuring a bicyclic structure with a sulfur atom and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core, introduction of the sulfur atom, and attachment of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
科学的研究の応用
9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[43
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride is unique due to its specific combination of a bicyclic structure with a sulfur atom and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
97873-31-9 |
|---|---|
分子式 |
C13H16ClNOS |
分子量 |
269.79 g/mol |
IUPAC名 |
3-(pyrrolidin-1-ylmethyl)-3H-2-benzothiophen-1-one;hydrochloride |
InChI |
InChI=1S/C13H15NOS.ClH/c15-13-11-6-2-1-5-10(11)12(16-13)9-14-7-3-4-8-14;/h1-2,5-6,12H,3-4,7-9H2;1H |
InChIキー |
DSJABSPWDPDHBG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2C3=CC=CC=C3C(=O)S2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


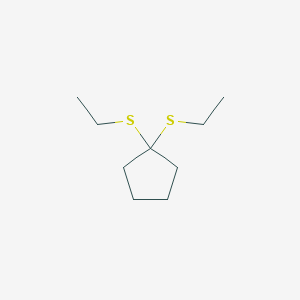
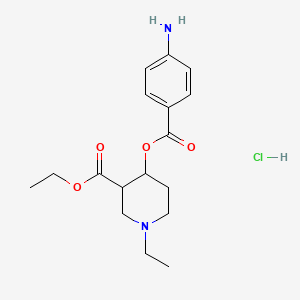
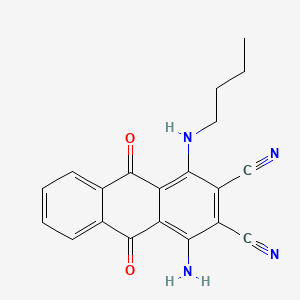


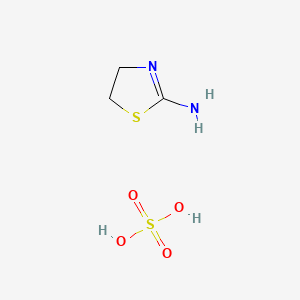
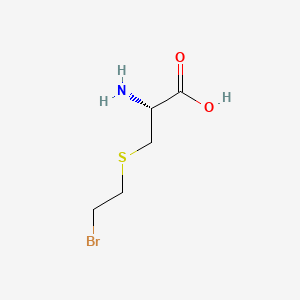
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)
